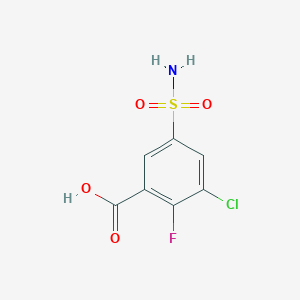

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Vue d'ensemble

Description

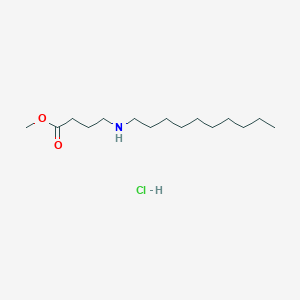

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 1423025-14-2 . It has a molecular weight of 253.64 . The IUPAC name for this compound is 5-(aminosulfonyl)-3-chloro-2-fluorobenzoic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is 1S/C7H5ClFNO4S/c8-5-2-3 (15 (10,13)14)1-4 (6 (5)9)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 253.64 .Applications De Recherche Scientifique

Corrosion Inhibition

One significant application area is in corrosion inhibition. Similar compounds have been tested as inhibitors for mild steel corrosion in acidic solutions. Their efficiency increases with concentration but decreases with rising temperature. These inhibitors act through adsorption, forming a protective layer on the metal surface, and their performance can be analyzed using various spectroscopic methods (Hari Kumar Sappani & S. Karthikeyan, 2014).

Solid-Phase Synthesis

Another application is in solid-phase synthesis, where similar fluorinated benzoic acids serve as multireactive building blocks for creating diverse heterocyclic compounds. These compounds are essential in drug discovery for their potential biological activities (Soňa Křupková et al., 2013).

Anti-Bacterial Study

In the pharmaceutical domain, compounds like 4-chloro-3-sulfamoylbenzoic acid have been synthesized and analyzed for their structural and anti-bacterial properties. Such studies involve comprehensive spectroscopic analysis and quantum chemical calculations to understand the compound's behavior and potential applications (C. Kavitha et al., 2020).

Pharmacological Evaluation

Additionally, derivatives of chloro-fluoro benzoic acids have been synthesized and evaluated for pharmacological activities such as anti-convulsant and anti-inflammatory effects. These studies highlight the therapeutic potential of such compounds, supported by molecular docking studies to understand their interactions with biological targets (Manjunatha Bhat et al., 2016).

Peptidomimetics Synthesis

Research in peptidomimetics utilizes fluorinated benzoic acids for synthesizing compounds that mimic peptide structures. These studies aim to create molecules with specific biological activities by stabilizing certain conformations, offering insights into developing new therapeutic agents (Luyong Jiang & K. Burgess, 2002).

Herbicidal Activity

Finally, the synthesis and evaluation of compounds for herbicidal activities showcase the potential of chloro-fluoro benzoic acids in agriculture. These compounds, through selective synthesis and functionalization, can lead to effective herbicides with specific action modes (Liu Chang-chun, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-2-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRANYBQAFZQAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

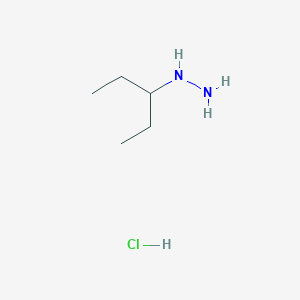

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)

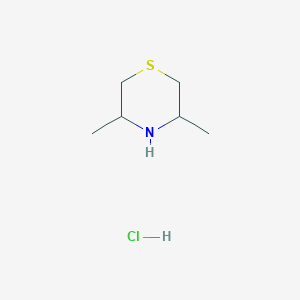

![6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)

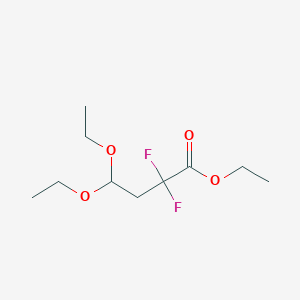

![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)